4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl group and the thiol functionality contributes to its unique chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
The primary target of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . AK plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .
Mode of Action
This compound acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This results in enhanced analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
By inhibiting AK, this compound affects the adenosine metabolic pathway . The increase in ADO concentrations leads to a reduction in cellular excitability, particularly at sites of tissue injury and inflammation . This modulation of the adenosine pathway results in downstream effects such as analgesic and anti-inflammatory actions .
Result of Action
The inhibition of AK by this compound leads to increased ADO concentrations, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects , particularly at sites of tissue injury and inflammation .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of tissue trauma or inflammation can enhance the compound’s effects due to increased ADO concentrations in these areas . .
Biochemical Analysis
Biochemical Properties
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase. This inhibition leads to an increase in adenosine levels, which can have various physiological effects . The compound interacts with enzymes such as adenosine kinase, proteins involved in adenosine metabolism, and other biomolecules that regulate cellular excitability and inflammation . The nature of these interactions involves binding to the active site of adenosine kinase, thereby preventing the phosphorylation of adenosine and increasing its extracellular concentration .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of adenosine resulting from adenosine kinase inhibition can activate adenosine receptors, leading to anti-inflammatory and analgesic effects . This compound also affects gene expression by altering the transcription of genes involved in inflammatory responses and cellular stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of adenosine kinase, inhibiting its activity and leading to an increase in adenosine levels . This inhibition results in the activation of adenosine receptors, which in turn modulate various signaling pathways involved in pain and inflammation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained inhibition of adenosine kinase and prolonged elevation of adenosine levels . Long-term effects observed in in vitro and in vivo studies include sustained anti-inflammatory and analgesic effects, as well as potential changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits adenosine kinase and produces significant anti-inflammatory and analgesic effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and alterations in normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to adenosine metabolism. The compound interacts with enzymes such as adenosine kinase and other cofactors that regulate adenosine levels . By inhibiting adenosine kinase, the compound increases adenosine concentrations, which can affect metabolic flux and metabolite levels in various tissues . This modulation of adenosine metabolism has significant implications for cellular energy balance and stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in tissues where adenosine kinase is highly expressed . This targeted distribution enhances the compound’s efficacy in modulating adenosine levels and producing therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with adenosine kinase and other cytoplasmic proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to modulate adenosine metabolism and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound.
Reaction Conditions:
Step 1: 3-bromobenzoyl hydrazine + carbon disulfide + potassium hydroxide → dithiocarbazate
Step 2: Dithiocarbazate + hydrazine hydrate → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which enhances its reactivity and biological activity compared to other similar compounds. The bromine atom increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBYQYIFQIOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349765 | |
Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87239-96-1 | |
Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of this research?
A1: Researchers successfully synthesized a series of compounds derived from 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. Among these, the "Mannich products", specifically compounds 22 and 26, demonstrated promising broad-spectrum antibacterial and antifungal activities [].
Q2: What is the significance of this finding?
A2: The discovery of new compounds with antimicrobial properties, especially those with broad-spectrum activity, is crucial in combatting drug-resistant bacteria and fungi. While the potency of compounds 22 and 26 is noted as "lesser," their discovery provides a starting point for further investigation and potential optimization for improved activity [].
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